4',4'-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
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Overview
Description
4’,4’-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of fluorine atoms in the structure enhances its chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one typically involves the reaction of 2H-1-benzopyran-2-one with difluorocyclohexane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired spiro compound. The use of boron trifluoride etherate as a catalyst has been reported to yield high purity products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4’,4’-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original spiro compound. These derivatives can have different chemical and physical properties, making them useful for specific applications in research and industry.
Scientific Research Applications
4’,4’-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4’,4’-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 4’,4’-Dimethyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one
- 4’,4’-Difluoro-3,4-dihydrospiro[chromene-2,3’-pyrrolidine] hydrochloride
- 6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-ol
Uniqueness
The uniqueness of 4’,4’-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one lies in its specific structural features and the presence of fluorine atoms. These characteristics contribute to its enhanced chemical stability, reactivity, and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14F2O2 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4',4'-difluorospiro[3H-chromene-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C14H14F2O2/c15-14(16)7-5-13(6-8-14)9-11(17)10-3-1-2-4-12(10)18-13/h1-4H,5-9H2 |
InChI Key |
BNDVVVTZQYYVNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12CC(=O)C3=CC=CC=C3O2)(F)F |
Origin of Product |
United States |
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